

Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

Cat. No.: B103523

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This guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethyl-3-hexanol**, a significant organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,5-Dimethyl-3-hexanol**, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	m	1H	H-3 (CH-OH)
~1.8	m	1H	H-2 (CH)
~1.6	m	1H	H-5 (CH)
~1.2	m	2H	H-4 (CH ₂)
~0.9	d	6H	C-1, C-1' (CH ₃) ₂
~0.9	d	6H	C-6, C-6' (CH ₃) ₂
(variable)	br s	1H	OH

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom
~78	C-3 (CH-OH)
~42	C-5 (CH)
~34	C-2 (CH)
~30	C-4 (CH ₂)
~23	C-6, C-6' (CH ₃) ₂
~18	C-1, C-1' (CH ₃) ₂

Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,5-Dimethyl-3-hexanol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360	Strong, Broad	O-H stretch (alcohol)
~2950	Strong	C-H stretch (alkane)
~1470	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS) Data

The mass spectrum of **2,5-Dimethyl-3-hexanol** provides information about its molecular weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[\[1\]](#)

m/z	Relative Intensity	Assignment
130	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M-CH ₃] ⁺
87	High	[M-C ₃ H ₇] ⁺ (α-cleavage)
71	Moderate	[C ₅ H ₁₁] ⁺
43	High (Base Peak)	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2,5-Dimethyl-3-hexanol**.

Materials:

- **2,5-Dimethyl-3-hexanol** sample

- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2,5-Dimethyl-3-hexanol** sample into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient due to the high sensitivity of proton NMR.

- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,5-Dimethyl-3-hexanol** using its infrared absorption spectrum.

Materials:

- **2,5-Dimethyl-3-hexanol** sample
- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residue.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
- Sample Application:
 - Using a clean pipette, place a small drop of the liquid **2,5-Dimethyl-3-hexanol** sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Data Acquisition:
 - Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm^{-1} .
- Data Analysis:
 - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,5-Dimethyl-3-hexanol**.

Materials:

- **2,5-Dimethyl-3-hexanol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Syringe for sample injection

- Volatile solvent (e.g., dichloromethane or methanol) for sample dilution

Procedure:

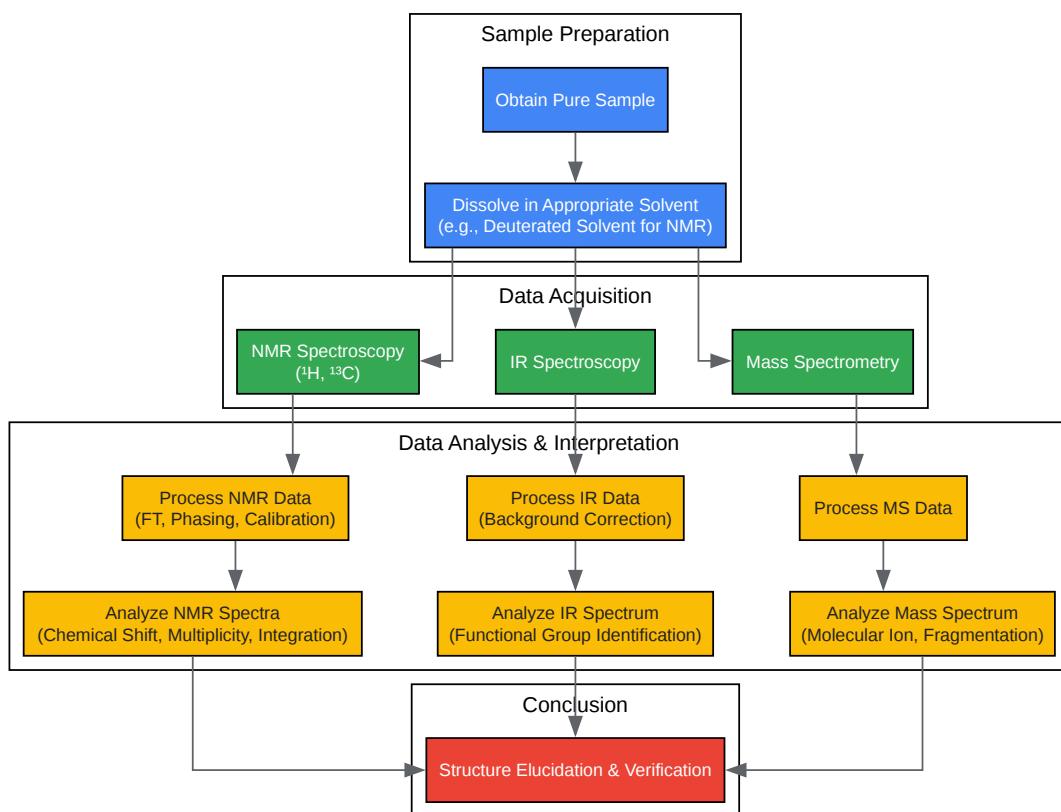
- Sample Preparation:
 - Prepare a dilute solution of the **2,5-Dimethyl-3-hexanol** sample in a volatile solvent. The concentration should be approximately 1 mg/mL.
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the prepared sample solution into the GC injection port.
 - The sample is vaporized and carried through the GC column, where it is separated from the solvent and any impurities.
 - As the **2,5-Dimethyl-3-hexanol** elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Analysis:
 - Analyze the resulting mass spectrum.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.

- Identify the base peak, which is the most intense peak in the spectrum.
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information. Common fragmentation pathways for alcohols include α -cleavage and dehydration.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
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